molecular formula C11H17NO B12969390 (S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine

(S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B12969390
M. Wt: 179.26 g/mol
InChI Key: AUYJFPAWKLQFML-NSHDSACASA-N
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Description

(S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylpropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxyphenylacetic acid, which is commercially available or can be synthesized from 4-methoxybenzaldehyde.

    Reduction: The carboxylic acid group of 4-methoxyphenylacetic acid is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then converted to an amine through a reductive amination process, using reagents like ammonia or an amine and a reducing agent such as sodium cyanoborohydride (NaBH3CN).

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals, agrochemicals, and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the chiral center play crucial roles in determining its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Methoxyphenyl)-2-methylpropan-1-amine: The enantiomer of the compound, which may have different biological activity and properties.

    4-Methoxyphenylacetic acid: A precursor in the synthesis of the compound, with different chemical properties.

    4-Methoxybenzylamine: A structurally similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

(S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its chiral nature and the presence of both a methoxy group and a methylpropan-1-amine structure. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-(4-methoxyphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H17NO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11H,12H2,1-3H3/t11-/m0/s1

InChI Key

AUYJFPAWKLQFML-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)OC)N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)N

Origin of Product

United States

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